molecular formula C11H19N5 B13342018 2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine

2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine

Cat. No.: B13342018
M. Wt: 221.30 g/mol
InChI Key: GBQIISCUZATHDF-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine is a heterocyclic compound that features a diazepane ring fused to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine typically involves the formation of the diazepane ring followed by its attachment to the pyrimidine core. One common method involves the reductive amination of a suitable aminoketone precursor using imine reductase enzymes . This method is advantageous due to its high enantioselectivity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalytic hydrogenation and other techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce alkyl or acyl groups onto the pyrimidine ring.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of Rho-associated kinase, affecting cellular processes such as smooth muscle contraction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
  • 2-([1,4]diazepan-1-yl)-3-(2-butyn-1-yl)-5-[(4-methyl-quinazolin-2-yl)methyl]-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one

Uniqueness

2-(1,4-Diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a diazepane ring with a pyrimidine core allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C11H19N5/c1-9-8-10(12-2)15-11(14-9)16-6-3-4-13-5-7-16/h8,13H,3-7H2,1-2H3,(H,12,14,15)

InChI Key

GBQIISCUZATHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCNCC2)NC

Origin of Product

United States

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